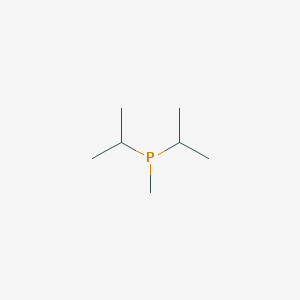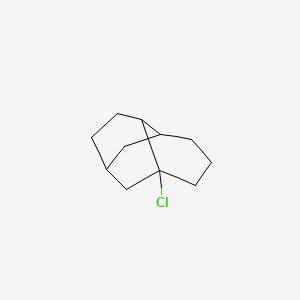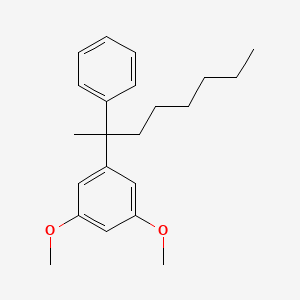
6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C12H7ClO2 It is characterized by the presence of a chlorophenoxy group attached to a hexa-2,4-diyn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL typically involves the coupling of 4-chlorophenol with hexa-2,4-diyn-1-ol. One common method involves the use of copper(I) chloride (CuCl) as a catalyst in the presence of a base such as triethylamine (Et3N). The reaction is carried out at elevated temperatures, typically around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenoxy group enhances its binding affinity and specificity. Additionally, the diyn-1-ol backbone allows for interactions with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
6-(2,4-Dichlorophenoxy)hexa-2,4-diyn-1-ol: Similar structure but with two chlorine atoms on the phenoxy group.
Hexa-2,4-diyn-1-ol: Lacks the chlorophenoxy group, making it less reactive in certain chemical reactions.
Uniqueness
6-(4-Chlorophenoxy)hexa-2,4-diyn-1-OL is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60989-47-1 |
|---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
6-(4-chlorophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H9ClO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,9-10H2 |
InChI Key |
LNUBDUPKSFSGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CC#CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



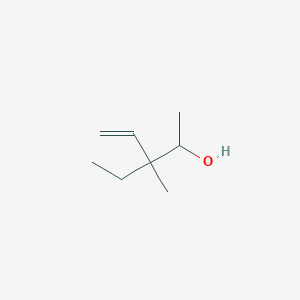

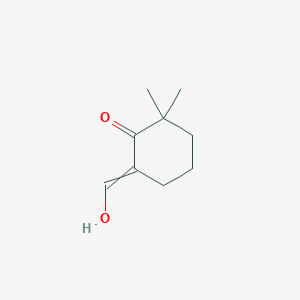

![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)


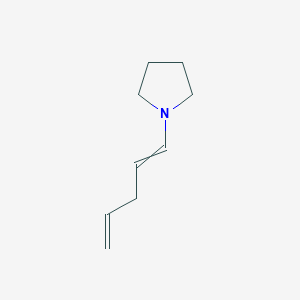
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)

